molecular formula C15H18N2OS B2473203 2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one CAS No. 690683-99-9

2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one

Cat. No.: B2473203
CAS No.: 690683-99-9
M. Wt: 274.38
InChI Key: ODTOLAGVQAXYAV-UHFFFAOYSA-N
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Description

2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one (CAS 690683-99-9) is a high-value quinazolinone derivative for research and development. This compound features a 4-methylcyclohexyl group at the N-3 position, a modification that contributes to its lipophilicity and potential for enhanced biological activity. With a molecular formula of C 15 H 18 N 2 OS and a molecular weight of 274.38 g/mol, it serves as a key scaffold in medicinal chemistry . The 4(3H)-quinazolinone core is a privileged structure in drug discovery, known for its diverse pharmacological profiles . This specific derivative is of significant interest in oncology research. It acts as a foundational scaffold for developing potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII . These enzymes are validated anticancer targets due to their role in tumor pH regulation and metastasis . Furthermore, the quinazolinone pharmacophore is recognized for its ability to inhibit various protein kinases, which are critical enzymes in cancer cell signalling and proliferation pathways . Researchers can leverage this compound as a versatile building block to explore structure-activity relationships and develop novel therapeutic agents targeting these enzymes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-5,10-11H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTOLAGVQAXYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one, with the chemical formula C15H18N2OS and CAS number 690683-99-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antitumor, and enzyme inhibition properties.

  • Molecular Weight : 274.38 g/mol
  • IUPAC Name : 3-(4-methylcyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
  • Structure : The compound features a quinazolinone core substituted with a mercapto group and a cyclohexyl moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial and antitumor agent.

Antibacterial Activity

A significant area of research has focused on the antibacterial properties of quinazolinones, including derivatives like this compound.

  • Mechanism of Action : Quinazolinones have been shown to target penicillin-binding proteins (PBPs), particularly PBP2a, which is crucial for bacterial cell wall synthesis. This mechanism is particularly relevant against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Research Findings : In vitro studies have demonstrated that certain quinazolinone derivatives exhibit synergistic effects when combined with β-lactam antibiotics, enhancing their efficacy against resistant strains .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various analogs were evaluated, showing promising antibacterial activity with some derivatives achieving low MIC values against MRSA .

Antitumor Activity

The antitumor potential of this compound has also been explored:

  • Inhibition of Carbonic Anhydrases : Compounds derived from the quinazolinone scaffold have been reported to inhibit human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are implicated in tumor progression .
  • Selectivity : Some derivatives have shown selective inhibition against hCA IX, making them potential candidates for targeted cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinazolinone derivatives:

StudyFindings
Study ADemonstrated that quinazolinones can inhibit MRSA effectively when used in combination with β-lactams .
Study BIdentified selective inhibition of hCA IX by synthesized derivatives, suggesting potential for cancer treatment .
Study CEvaluated the structural activity relationship (SAR) of various quinazolinones, linking specific structural features to enhanced biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzyme Inhibition (hCA II)

  • Aliphatic vs. Aromatic Substituents : Aliphatic-thio derivatives (e.g., compounds 2, 3, 4, 12) exhibit potent hCA II inhibition (KI = 6.4–14.2 nM), whereas benzylthio analogs (e.g., compounds 5–11) are less active (KI = 66.5–173.4 nM) . The target compound’s 4-methylcyclohexyl group, being aliphatic, may align with the higher potency seen in aliphatic derivatives.
  • Steric and Electronic Effects : Bulky substituents like 4-methylcyclohexyl could enhance hydrophobic interactions in enzyme active sites, while electron-withdrawing groups (e.g., methoxy in 3-methoxyphenyl) might reduce binding affinity.

Anticancer Activity

  • Analogous derivatives (3a-l) showed efficacy in vitro, though specific data for the 4-methylcyclohexyl variant is pending.

Analgesic and Anti-inflammatory Activity

  • Methylamino Derivatives: Compounds with substituted methylamino groups (e.g., compound I, II, III) demonstrated analgesic activity comparable to diclofenac sodium . The target’s cyclohexyl group may alter bioavailability or target engagement compared to these analogs.
  • Isoxazole-Coupled Derivatives: Compound 5e (with a trifluoromethylphenyl group) exhibited notable anti-inflammatory and antimicrobial activity , underscoring the impact of electron-deficient substituents.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-mercapto-3-(4-methylcyclohexyl)quinazolin-4(3H)-one, and what key reagents are involved?

  • Methodology :

  • The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with thiol-containing reagents. A green chemistry approach involves using deep eutectic solvents (DES) (e.g., choline chloride:urea) for the first step to form the quinazolinone core, followed by microwave-assisted S-alkylation to introduce the mercapto group. This reduces reaction time (from hours to minutes) and improves yields (up to 59%) .
  • Alternative routes include multicomponent reactions (MCRs) with catalysts like KAl(SO₄)₂·12H₂O (alum) , which offers high yields (80–90%) under reflux or microwave conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • IR spectroscopy identifies thiol (-SH) stretches (~2500 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).
  • ¹H/¹³C NMR resolves substituent effects: the 4-methylcyclohexyl group shows distinct multiplet patterns (δ 1.0–2.5 ppm for protons, δ 20–35 ppm for carbons).
  • Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 316 for C₁₆H₁₈N₂OS) and fragmentation patterns. Cross-validate with elemental analysis for purity .

Q. What safety protocols are essential when handling this compound during synthesis?

  • Methodology :

  • Follow GHS guidelines : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact (H315/H319). Work in a fume hood to prevent inhalation of dust (H335).
  • In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Avoid generating aerosols; use vacuum systems for powder transfer .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in the synthesis of this compound?

  • Methodology :

  • Microwave irradiation reduces reaction time (e.g., from 130 min to 5 min) and improves energy efficiency. Adding polar solvents like DMAC enhances dielectric heating .
  • Screen catalyst loading (e.g., 5–10 mol% alum) and solvent systems (e.g., ethanol vs. DES) to minimize side reactions. Monitor progress via TLC or HPLC .

Q. What experimental strategies are effective for evaluating the α-glucosidase inhibitory activity of quinazolin-4(3H)-one derivatives?

  • Methodology :

  • Use in vitro enzymatic assays with α-glucosidase (e.g., from Saccharomyces cerevisiae). Prepare derivative libraries with varied substituents (e.g., 4-methylcyclohexyl vs. aryl groups).
  • Measure IC₅₀ values via UV-Vis spectroscopy at 405 nm, using p-nitrophenyl-α-D-glucopyranoside as a substrate. Compare inhibition potency with acarbose as a positive control .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Reproduce synthetic batches using identical protocols (e.g., solvent purity, heating rates). Validate via DSC (Differential Scanning Calorimetry) for precise melting point determination.
  • Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-reference with crystallographic data (if available) to confirm structural conformers or polymorphism .

Q. What computational tools are recommended for predicting the binding modes of this compound to biological targets (e.g., PqsR)?

  • Methodology :

  • Use molecular docking software (AutoDock Vina, Schrödinger) with X-ray structures of target proteins (e.g., PqsR LBD, PDB: 6YZ3). Focus on hydrophobic interactions with the 4-methylcyclohexyl group and hydrogen bonding with the quinazolinone core.
  • Validate predictions via MD simulations (GROMACS) to assess binding stability. Correlate with in vitro assays (e.g., pyocyanin suppression in Pseudomonas aeruginosa) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antifungal efficacy of quinazolin-4(3H)-one derivatives?

  • Methodology :

  • Standardize bioassay conditions (e.g., fungal strains, inoculum size, incubation time) per CLSI guidelines (M38-A2). Test derivatives against Candida spp. and Aspergillus spp. using microdilution methods.
  • Quantify MIC/MFC values and compare with positive controls (e.g., fluconazole). Perform dose-response curves to identify substituent effects (e.g., 3-CF₃ groups enhance activity against R. solani) .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in quinazolinone derivatives?

  • Methodology :

  • Apply multivariate analysis (PLS, PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data.
  • Use QSAR models (CoMFA, CoMSIA) to predict activity cliffs and guide lead optimization .

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